molecular formula C20H18ClNO4 B11091822 Methyl 2-chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate

Methyl 2-chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate

Cat. No.: B11091822
M. Wt: 371.8 g/mol
InChI Key: XZDFUOAIKGZJCF-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5210~2,6~]dec-8-en-4-yl]benzoate is a complex organic compound with a unique structure It is characterized by the presence of a benzoate group, a chloro substituent, and a tricyclic core with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate involves multiple steps, typically starting with the preparation of the tricyclic core. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For example, the use of chlorinating agents and esterification reactions are common in the synthesis process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 2-chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate is unique due to its tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

methyl 2-chloro-5-(3,5-dioxo-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate

InChI

InChI=1S/C20H18ClNO4/c1-9(2)15-11-5-6-12(15)17-16(11)18(23)22(19(17)24)10-4-7-14(21)13(8-10)20(25)26-3/h4-8,11-12,16-17H,1-3H3

InChI Key

XZDFUOAIKGZJCF-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(=O)OC)C

Origin of Product

United States

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